molecular formula C11H11NO5 B8526288 Benzoic acid, 4-(hydroxymethyl)-3-nitro-, 2-propenyl ester CAS No. 171762-24-6

Benzoic acid, 4-(hydroxymethyl)-3-nitro-, 2-propenyl ester

Cat. No.: B8526288
CAS No.: 171762-24-6
M. Wt: 237.21 g/mol
InChI Key: MYKYJZKEODVSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(hydroxymethyl)-3-nitro-, 2-propenyl ester is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

171762-24-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

prop-2-enyl 4-(hydroxymethyl)-3-nitrobenzoate

InChI

InChI=1S/C11H11NO5/c1-2-5-17-11(14)8-3-4-9(7-13)10(6-8)12(15)16/h2-4,6,13H,1,5,7H2

InChI Key

MYKYJZKEODVSSR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL round bottom flask was placed 4-hydroxymethyl-3-nitrobenzoic acid (1.97 g, 10 mmol). Allyl alcohol (20 mL) was added, followed by p-toluenesulfonic acid (0.190 g, 1 mmol). The mixture was heated to reflux for 24 hr., at which time all the volatiles were removed in vacuo. The residue was taken up in EtOAc and washed with sat'd KHCO3. The organic layer was dried over MgSO4 and concentrated to afford the title compound as a cream colored solid; 2.4 g (100%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 100 mL round bottom flask was placed 4-hydroxymethyl-3-nitrobenzoic acid (1.97 g, 10 mmol). Allyl alcohol (20 mL) was added, followed by p-toluensesulfonic acid (0.190 g, 1 mmol). The mixture was heated to reflux for 24 hr., at which time all the volatiles were removed in vacuo. The residue was taken up in EtOAc and washed with sat'd KHCO3. The organic layer was dried over MgSO4 and concentrated to afford the title compound as a cream colored solid; 2.4 g (100%).
Quantity
1.97 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 100 mL round bottom flask was placed 4-hydroxymethyl-3-nitrobenzoic acid (1.97 g, 10 mmol). Allyl alcohol (20 mL) was added, followed by p-toluenesulfonic acid (0.190 g, 1 mmol). The mixture was heated to reflux for 24 hr., at which time all the volatiles were removed in vacuo. The residue was taken up in EtOAc and washed with sat'd KHCO3. The organic layer was dried over MgSO4 and concentrated to afford the title compound as a cream colored solid; 2.4 g (100%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.